Superior in vitro Aromatase Inhibition Potency in MCF-7Ca Breast Cancer Cells
In MCF-7Ca breast cancer cells, letrozole demonstrates substantially greater potency than anastrozole and exemestane. The IC50 value for letrozole is 0.0443 nM, compared to 28 nM for anastrozole and 59 nM for exemestane [1]. This represents a 632-fold greater potency relative to anastrozole and a 1332-fold greater potency relative to exemestane in this specific cellular model.
| Evidence Dimension | In vitro aromatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.0443 nM |
| Comparator Or Baseline | Anastrozole: 28 nM; Exemestane: 59 nM |
| Quantified Difference | Letrozole is 632x more potent than anastrozole and 1332x more potent than exemestane |
| Conditions | MCF-7Ca breast cancer cells; MTT assay after 6 days of treatment |
Why This Matters
For researchers modeling breast cancer or screening anti-aromatase compounds, letrozole's dramatically lower IC50 enables effective inhibition at lower concentrations, minimizing off-target effects and conserving compound in limited-supply studies.
- [1] American Association for Cancer Research. IC50 values of fulvestrant, tamoxifen, anastrozole, letrozole, and exemestane in MCF-7Ca, LTLT-Ca, and RLT-Ca cells. AACR Journals. Cell viability measured by MTT assay after 6 days of treatment. View Source
